Tris(4-isopropylphenyl) phosphate
Overview
Description
Tris(4-isopropylphenyl) phosphate is an organophosphate compound with the molecular formula C27H33O4P. It is commonly used as a flame retardant in various materials, including plastics and textiles. This compound is known for its effectiveness in reducing the flammability of materials by interfering with the combustion process.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-isopropylphenyl) phosphate can be synthesized through the reaction of 4-isopropylphenol with phosphorus oxychloride in the presence of a base such as potassium phosphate. The reaction typically occurs in an inert atmosphere using solvents like dimethyl sulfoxide and toluene. The process involves heating the reaction mixture to around 60°C for several hours, followed by the addition of hydrogen peroxide to complete the reaction .
Industrial Production Methods: In industrial settings, this compound is produced in closed reactors to minimize exposure to hazardous chemicals. The process involves the reaction of phosphorus oxychloride with phenol derivatives, and the hydrogen chloride gas generated during the reaction is absorbed in water to prevent environmental contamination .
Chemical Reactions Analysis
Types of Reactions: Tris(4-isopropylphenyl) phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is susceptible to partial oxidation by oxidizing agents, which can result in the release of toxic phosphorus oxides .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of different organophosphate derivatives.
Major Products Formed: The major products formed from these reactions include various phosphorus oxides and substituted organophosphate compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Tris(4-isopropylphenyl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a flame retardant additive in polymers and other materials to enhance their fire resistance.
Biology: Research studies have investigated its potential effects on biological systems, including its toxicity and environmental impact.
Industry: It is widely used in the manufacturing of flame-retardant materials, including textiles, plastics, and electronic components
Mechanism of Action
The mechanism by which tris(4-isopropylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also interferes with the combustion process by promoting the formation of non-flammable gases, thereby inhibiting the propagation of fire .
Comparison with Similar Compounds
- Tris(2-isopropylphenyl) phosphate
- Tris(2-butoxyethyl) phosphate
- Tris(2-chloroethyl) phosphate
Comparison: Tris(4-isopropylphenyl) phosphate is unique due to its specific isopropyl group positioning on the phenyl rings, which influences its physical and chemical properties. Compared to tris(2-isopropylphenyl) phosphate, it has different reactivity and flame-retardant efficiency. Tris(2-butoxyethyl) phosphate and tris(2-chloroethyl) phosphate have different alkyl groups, which affect their solubility and application in various materials .
Biological Activity
Tris(4-isopropylphenyl) phosphate (TIPPP) is an organophosphate compound primarily utilized as a flame retardant and plasticizer in various consumer products. Its chemical structure, characterized by three isopropylphenyl groups attached to a phosphate moiety, raises concerns regarding its biological activity and potential health effects. This article delves into the biological activity of TIPPP, focusing on its metabolic pathways, toxicity, and implications for human health.
- Chemical Formula : C27H33O4P
- CAS Number : 75628-25-8
TIPPP is part of a broader category of isopropylated phenyl phosphates (IPPs), which have been increasingly scrutinized due to their persistence in the environment and potential toxicity.
Metabolism and Excretion
Recent studies have highlighted the metabolic pathways of TIPPP and its related compounds. In vitro experiments using human liver microsomes indicate that TIPPP undergoes phase I and phase II metabolism, leading to the formation of several metabolites such as diphenyl phosphate (DPHP) and hydroxylated derivatives. These metabolites are significant biomarkers for exposure assessment in epidemiological studies .
Table 1: Metabolites of this compound
Metabolite | Description | Detection Method |
---|---|---|
DPHP | Diphenyl phosphate | Urinary analysis |
Hydroxy-TPHP | Hydroxylated triphenyl phosphate | Mass spectrometry |
Mono-isopropenylphenyl | Isomeric metabolite | High-resolution mass spectrometry |
Reproductive and Developmental Toxicity
A study assessing the reproductive and developmental toxicity of TIPPP in rats revealed significant adverse effects. Dosing at high concentrations (≥10,000 ppm) resulted in reduced body weights, developmental delays, and neurotoxic effects in offspring . The study emphasized the sensitivity of developmental processes to organophosphate exposure during critical growth periods.
Neurotoxicity Assessment
Neurotoxic potential has been evaluated through various animal models. For instance, oral administration of TIPPP did not induce organophosphate-induced delayed neuropathy (OPIDN) in hens at doses up to 1,000 mg/kg body weight . However, lower doses have shown impacts on cholinesterase activity, indicating potential neurotoxic effects at environmentally relevant concentrations.
Human Exposure Studies
Human biomonitoring studies have detected TIPPP metabolites in urine samples, suggesting widespread exposure among populations. For example, a study found that urinary levels of mono-isopropylphenyl phosphate were significantly higher in children compared to adults, indicating differential exposure risks .
Table 2: Human Exposure Data
Study | Population | Findings |
---|---|---|
Hammel et al., 2020 | U.S. population | 100% detection of ITPs on silicone wristbands |
EPA Biomonitoring Study | Children vs Adults | Higher urinary levels of mono-ipPPP in children |
Environmental Persistence and Bioaccumulation
TIPPP is classified as a persistent organic pollutant (POP), raising concerns about its bioaccumulation potential in aquatic environments. Research indicates that it does not significantly biomagnify through food webs; however, its presence in environmental samples necessitates ongoing monitoring .
Regulatory Status
The U.S. Environmental Protection Agency (EPA) has prioritized TIPPP under the Toxic Substances Control Act (TSCA) due to its potential health risks and environmental persistence. Regulatory actions are being considered to mitigate exposure risks associated with this compound .
Properties
IUPAC Name |
tris(4-propan-2-ylphenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVREEJNGJMLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O4P | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858783 | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(4-isopropylphenyl)phosphate is a yellow waxy solid. | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
26967-76-0, 2502-15-0 | |
Record name | TRIS(4-ISOPROPYLPHENYL)PHOSPHATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-(1-methylethyl)-, phosphate (3:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2502-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tris(p-isopropylphenyl)phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002502150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(4-isopropylphenyl) phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80858783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Tris(4-isopropylphenyl) phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.912 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS(P-ISOPROPYLPHENYL)PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3H2FDX0NW | |
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Retrosynthesis Analysis
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